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MONTREAL & CAMBRIDGE, Mass. — RP-6306, a first-in-class, orally administered small
molecule inhibitor of PKMYT1, has demonstrated significant preclinical activity in tumors with
specific genetic alterations, according to comprehensive analyses of preclinical data.
Developed by Repare Therapeutics, this investigational compound has shown a potent and
selective mechanism of action, leading to profound anti-tumor effects in various cancer models.
This technical guide provides an in-depth overview of the pivotal preclinical findings for RP-
6306, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: Synthetic Lethality with
CCNE1 Amplification

RP-6306 operates on the principle of synthetic lethality. Its primary target, PKMYT1, is a protein
kinase that negatively regulates the cell cycle by phosphorylating CDK1. The therapeutic
strategy for RP-6306 was identified through Repare's proprietary, CRISPR-based SNIPRx®
discovery platform, which pinpointed PKMYT1 as a critical synthetic lethal partner to several
genomic alterations, most notably CCNE1 amplification. Tumors with CCNE1 amplification,
which are often resistant to platinum-based therapies and PARP inhibitors, are particularly
vulnerable to PKMYT1 inhibition.

The inhibition of PKMYT1 by RP-6306 leads to the unscheduled activation of CDK1, forcing
cells with CCNE1 overexpression to enter mitosis prematurely while still undergoing DNA
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synthesis. This disruption of the cell cycle results in mitotic catastrophe and subsequent cell

death, selectively targeting cancer cells with the specific genetic alterations. Preclinical data

has demonstrated that this mechanism of action leads to significant inhibition of tumor growth

in CCNE1-amplified cancer models.

Quantitative Preclinical Data

The preclinical development of RP-6306 has yielded significant quantitative data, highlighting

its potency, selectivity, and in vivo efficacy.

Parameter Value

Description Source

IC50 14 nM

The half maximal
inhibitory
concentration against
PKMYTL1 in cellular
binding assays,
indicating high

potency.

Selectivity High

RP-6306
demonstrates a high
degree of selectivity
for PKMYTL1 over
other kinases in
cellular binding

assays.

Dose-dependent
reduction in tumor
growth

In Vivo Efficacy

In a CCNE1-amplified
ovarian xenograft
model (OVCAR3), oral
administration of RP-
6306 resulted in a
statistically significant
and dose-dependent
reduction in tumor
growth.
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Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of
RP-6306.

In Vitro Kinase Inhibition Assay

To determine the potency and selectivity of RP-6306, biochemical assays were conducted. A
standard in vitro kinase assay would involve incubating recombinant human PKMYT1 enzyme
with a known substrate and ATP. The inhibitory effect of RP-6306 is measured by quantifying
the reduction in substrate phosphorylation at various concentrations of the compound. The
IC50 value is then calculated from the dose-response curve. Selectivity is assessed by
performing similar assays against a panel of other human kinases.

Cell Viability and Apoptosis Assays

The cytotoxic effects of RP-6306 on cancer cell lines with and without CCNE1 amplification
were evaluated using cell viability assays, such as the MTT or CellTiter-Glo assay. These
assays measure the metabolic activity of cells, which correlates with the number of viable cells.
To confirm that cell death occurs via apoptosis or mitotic catastrophe, assays such as Annexin
V/PI staining followed by flow cytometry, or immunofluorescence staining for markers of DNA
damage (e.g., YH2AX) and mitotic catastrophe are employed. For instance, treatment of the
HCC1569 breast cancer cell line with 500 nM of RP-6306 for 24 hours induced pan-yH2AX,
indicating DNA damage.

In Vivo Xenograft Models

To assess the anti-tumor activity of RP-6306 in a living organism, xenograft studies were
performed. In a typical protocol, human cancer cells with known genetic alterations (e.g.,
OVCARS3 ovarian cancer cells with CCNE1 amplification) are implanted into
immunocompromised mice. Once tumors reach a palpable size, the mice are treated with RP-
6306 or a vehicle control, administered orally on a daily schedule. Tumor volume is measured
regularly to determine the effect of the treatment. In one such study, daily oral administration of
RP-6306 at doses of 15, 50, and 300 ppm for 21 days resulted in a statistically significant and
dose-dependent reduction in OVCAR3 tumor growth.

Visualizing the Science of RP-6306
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The following diagrams illustrate the mechanism of action and experimental workflow for RP-
6306.
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Caption: Mechanism of Action of RP-6306 in CCNE1-Amplified Cancer Cells.
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Caption: Preclinical to Clinical Development Workflow of RP-6306.

Conclusion and Future Directions

The preclinical data for RP-6306 strongly support its development as a targeted therapy for
cancers harboring CCNE1 amplification and other specific genetic alterations. Its potent and
selective inhibition of PKMYT1, leading to synthetic lethality, represents a promising new
approach for difficult-to-treat cancers. These foundational studies have paved the way for
ongoing clinical trials to evaluate the safety and efficacy of RP-6306 in patients with advanced
solid tumors. The initial results from the Phase 1 MYTHIC clinical trial have demonstrated
safety, tolerability, and early efficacy, both as a monotherapy and in combination with other
agents. Further clinical investigation is underway to fully realize the therapeutic potential of this
novel agent.

« To cite this document: BenchChem. [Unraveling RP-6306: A Deep Dive into its Preclinical
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830186#rp-6306-preclinical-data-and-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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